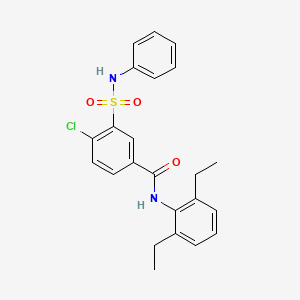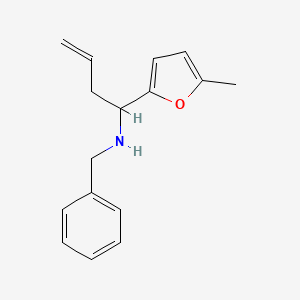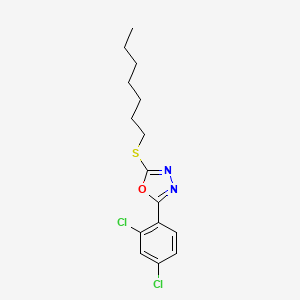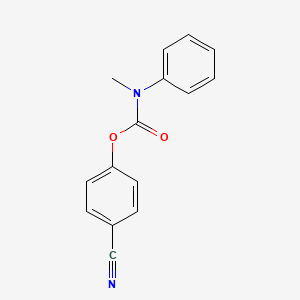![molecular formula C21H15BrN2O2S B4894578 N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4894578.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide, also known as BMB-Br, is a small molecule drug compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK1δ, which plays a critical role in many biological processes such as circadian rhythm regulation, Wnt signaling, and DNA damage response.
Mecanismo De Acción
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide is a competitive inhibitor of CK1δ that binds to the ATP-binding pocket of the kinase domain (7). CK1δ is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various biological processes. Inhibition of CK1δ by N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide leads to the dysregulation of these processes, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has been shown to have various biochemical and physiological effects in different biological systems. Inhibition of CK1δ by N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has been reported to affect circadian rhythm regulation, Wnt signaling, DNA damage response, and cell proliferation (3-5, 8). N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has also been shown to induce apoptosis in cancer cells by inhibiting the Wnt/β-catenin pathway (9). In addition, N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has been reported to have anti-inflammatory effects by suppressing the activation of NF-κB signaling (10).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has several advantages as a tool compound for scientific research. It is a highly selective and potent inhibitor of CK1δ, which allows for the specific modulation of CK1δ activity without affecting other kinases. N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has also been shown to be effective in various biological systems, making it a versatile tool compound for studying CK1δ functions. However, N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some experimental systems. In addition, N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has a relatively short half-life, which requires frequent dosing in some experiments.
Direcciones Futuras
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has opened up new avenues for research into the functions of CK1δ and its potential therapeutic applications. Some future directions for research include:
1. Investigation of the role of CK1δ in other biological processes and diseases.
2. Development of more potent and selective CK1δ inhibitors based on the structure of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide.
3. Evaluation of the therapeutic potential of CK1δ inhibitors in cancer and other diseases.
4. Investigation of the pharmacokinetics and pharmacodynamics of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide and other CK1δ inhibitors.
5. Identification of new CK1δ substrates and signaling pathways.
6. Development of new experimental systems to study the functions of CK1δ and its inhibitors.
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide is a potent and selective inhibitor of CK1δ that has been widely used as a tool compound in scientific research. It has various biochemical and physiological effects in different biological systems and has opened up new avenues for research into the functions of CK1δ and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide involves a multi-step process starting from commercially available starting materials. The detailed synthetic route has been reported in the literature (1). In brief, the synthesis involves the preparation of the key intermediate 5-bromo-2-methoxybenzoic acid, which is then coupled with 4-(1,3-benzothiazol-2-yl)aniline to obtain the target compound N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has been widely used as a tool compound to study the biological functions of CK1δ. It has been shown to inhibit CK1δ activity in vitro and in vivo with high selectivity and potency (2). N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has been used to investigate the role of CK1δ in various biological processes such as circadian rhythm regulation, Wnt signaling, and DNA damage response (3-5). N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide has also been used to study the pharmacological properties of CK1δ inhibitors and their potential therapeutic applications (6).
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2S/c1-26-18-11-8-14(22)12-16(18)20(25)23-15-9-6-13(7-10-15)21-24-17-4-2-3-5-19(17)27-21/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPRQVMJLZSJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)


![1-(4-ethylphenyl)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894532.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)


![5-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4894563.png)
![2-methoxy-6-nitro-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4894564.png)
![2,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4894569.png)


